O-Acetylsterigmatocystin

Description

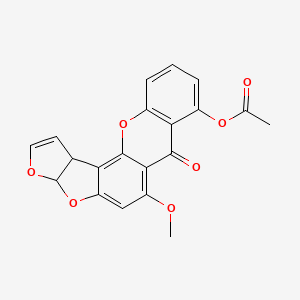

Structure

3D Structure

Properties

CAS No. |

58086-32-1 |

|---|---|

Molecular Formula |

C20H14O7 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |

InChI |

InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3 |

InChI Key |

DBOZJKFTNIJDJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

Origin of Product |

United States |

Fungal Producers and Bio Isolation Methodologies of O Acetylsterigmatocystin

Identification of Fungal Genera and Species Implicated in O-Acetylsterigmatocystin Production

The production of O-Acetylsterigmatocystin is closely linked to the fungal biosynthesis of its precursor, sterigmatocystin (B1681140). Several fungal genera have been identified as producers of sterigmatocystin, with a number of species within the Aspergillus genus being particularly prevalent.

Prevalence in Aspergillus Species (e.g., A. nidulans, A. versicolor, A. flavus)

The genus Aspergillus is a primary source of sterigmatocystin and its derivatives, including O-Acetylsterigmatocystin. Research has specifically implicated several species in the production of these compounds.

Aspergillus nidulans : An endophytic strain of Aspergillus nidulans, isolated from the leaves of Nyctanthes arbortristis, has been identified as a producer of O-acetyl-sterigmatocystin. nih.gov In this study, sterigmatocystin was isolated and subsequently acetylated to yield the O-acetylated form. nih.gov

Aspergillus versicolor : A mutant strain of Aspergillus versicolor has been reported to produce O-acetates of sterigmatocystin. nih.gov This species is a well-known producer of sterigmatocystin, and certain strains possess the genetic machinery for its acetylation. nih.gov

Aspergillus flavus : While Aspergillus flavus is a known producer of sterigmatocystin and other related mycotoxins such as aspertoxin (B1209694) acetate (B1210297), the direct production of O-Acetylsterigmatocystin is less explicitly documented. nih.govnih.gov However, given that 59% of tested A. flavus cultures produce sterigmatocystin, and some sterigmatocystin-producing cultures also produce O-methylsterigmatocystin, it is plausible that certain strains may also produce the O-acetylated form. nih.govnih.gov

The following table summarizes the prevalence of sterigmatocystin and O-Acetylsterigmatocystin production in these key Aspergillus species.

| Species | Sterigmatocystin Production | O-Acetylsterigmatocystin Production |

| Aspergillus nidulans | Yes | Confirmed in an endophytic strain |

| Aspergillus versicolor | Yes | Confirmed in a mutant strain |

| Aspergillus flavus | Yes | Plausible, but less explicitly documented |

Exploration of Other Mycological Sources

While the Aspergillus genus is the most prominent producer of sterigmatocystin and its derivatives, other fungal genera have also been identified as sources of the precursor compound, suggesting they may also have the potential to produce O-Acetylsterigmatocystin. These genera include Bipolaris, Botryotrichum, Chaetomium, Humicola, and Penicillium. nih.gov

Bipolaris species : Some species within this genus are known to produce sterigmatocystin, although at lower yields compared to Aspergillus versicolor. nih.gov

Chaetomium species : Certain species of Chaetomium have been found to produce sterigmatocystin and O-methylsterigmatocystin. nih.govnih.govinspq.qc.ca

Penicillium species : While this genus is known for producing a wide array of mycotoxins, the production of sterigmatocystin is also reported, indicating a potential for the production of its derivatives. bionte.com

Further research is required to definitively confirm the production of O-Acetylsterigmatocystin by these other mycological sources.

Advanced Strategies for Fungal Strain Cultivation for Enhanced O-Acetylsterigmatocystin Yield

The yield of O-Acetylsterigmatocystin from fungal cultures can be influenced by a variety of factors, from the composition of the growth medium to the physical parameters of cultivation. Advanced strategies for enhancing the yield often involve the systematic optimization of these factors.

Media Composition:

The choice of nutrient sources in the culture medium is critical for the production of secondary metabolites. For sterigmatocystin production by Aspergillus versicolor, solid substrates like whole corn supplemented with Soytone have been shown to yield high quantities of the compound. nih.gov General media optimization strategies that can be applied to enhance O-Acetylsterigmatocystin production include:

Carbon Source: The type and concentration of the carbon source can significantly impact mycotoxin production.

Nitrogen Source: Organic and inorganic nitrogen sources can influence fungal growth and secondary metabolism differently.

Trace Elements: The presence of specific metal ions can be crucial for the activity of enzymes involved in the biosynthetic pathway.

Cultivation Parameters:

Physical parameters during fungal growth also play a pivotal role in mycotoxin yield.

Temperature: The optimal temperature for sterigmatocystin production by A. versicolor has been identified as being between 27 to 29 degrees Celsius. nih.gov

pH: The pH of the culture medium can affect nutrient uptake and enzyme activity.

Aeration: As aerobic organisms, the availability of oxygen is critical for the growth of Aspergillus species and their metabolic activities.

Agitation: In liquid cultures, the agitation speed can influence nutrient and oxygen distribution.

The following table outlines key parameters that can be optimized for enhanced O-Acetylsterigmatocystin production.

| Parameter | Description |

| Media | |

| Carbon Source | Type and concentration of sugars or complex carbohydrates. |

| Nitrogen Source | Organic (e.g., peptone, yeast extract) or inorganic (e.g., nitrates, ammonium (B1175870) salts) sources. |

| C:N Ratio | The ratio of carbon to nitrogen can influence the switch from primary to secondary metabolism. |

| Minerals & Trace Elements | Essential ions like zinc, copper, and manganese can act as cofactors for biosynthetic enzymes. |

| Physical Conditions | |

| Temperature | Maintaining the optimal temperature for the specific fungal strain is crucial. |

| pH | The initial pH of the medium and its control during fermentation can impact yield. |

| Aeration | Ensuring adequate oxygen supply, especially in submerged cultures. |

| Agitation | Optimizing mixing in liquid cultures to ensure homogeneity. |

| Incubation Time | Harvesting at the peak of secondary metabolite production. |

Research Methodologies for Isolation of O-Acetylsterigmatocystin from Biological Matrices

The isolation of O-Acetylsterigmatocystin from fungal cultures involves a multi-step process that typically includes extraction, concentration, and purification.

Extraction:

The first step in isolating O-Acetylsterigmatocystin is to extract the compound from the fungal biomass and/or the culture medium. This is typically achieved using organic solvents in which the mycotoxin is soluble. Common solvents for mycotoxin extraction include:

Chloroform

Dichloromethane

Ethyl acetate

Methanol

The choice of solvent will depend on the polarity of O-Acetylsterigmatocystin and the nature of the biological matrix.

Purification:

Following extraction, the crude extract will contain a mixture of compounds. Purification is necessary to isolate O-Acetylsterigmatocystin from other metabolites. Chromatographic techniques are central to this process.

Column Chromatography: This is a common method for the initial purification of the crude extract. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. Different compounds in the extract will move through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation process and to identify fractions containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC provides a higher degree of resolution and is often used for the final purification of O-Acetylsterigmatocystin. A variety of column types and solvent systems can be employed to achieve high purity.

The following table summarizes the typical steps involved in the isolation of O-Acetylsterigmatocystin.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | The fungal biomass and/or culture filtrate is extracted with an appropriate organic solvent to dissolve the mycotoxins. |

| 2. Concentration | Rotary Evaporation | The solvent is removed under reduced pressure to concentrate the crude extract. |

| 3. Preliminary Purification | Column Chromatography | The crude extract is separated into fractions based on polarity using a silica gel or other solid-phase column. |

| 4. Fraction Analysis | Thin-Layer Chromatography (TLC) | Fractions are analyzed to identify those containing O-Acetylsterigmatocystin. |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | The enriched fractions are further purified using HPLC to obtain the pure compound. |

| 6. Structure Elucidation | Spectroscopic Methods | The identity and purity of the isolated O-Acetylsterigmatocystin are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |

Biosynthesis and Metabolic Pathways of O Acetylsterigmatocystin

Precursor Molecules and Initial Steps in Polyketide Assembly

The biosynthesis of the sterigmatocystin (B1681140) backbone, and by extension O-acetylsterigmatocystin, begins with primary metabolic building blocks derived from the acetyl coenzyme A (acetyl-CoA) pool. nih.govacs.org The process is initiated by a large, multifunctional enzyme known as a Type I polyketide synthase (PKS). nih.govnih.gov

The initial steps involve:

Starter Unit: One molecule of acetyl-CoA serves as the starter unit for the polyketide chain.

Extender Units: Seven molecules of malonyl-CoA are used as extender units. Malonyl-CoA is typically formed by the carboxylation of acetyl-CoA.

The dedicated polyketide synthase, identified as PKSst (encoded by the pksST gene in Aspergillus nidulans), catalyzes the sequential condensation of these units in a manner analogous to fatty acid synthesis. nih.gov This iterative process results in a highly unstable polyketide chain that remains bound to the enzyme complex. The PKSst enzyme contains multiple catalytic domains, including a β-ketoacyl synthase, an acyltransferase, duplicate acyl carrier proteins, and a thioesterase, which work in concert to assemble the nascent chain. nih.gov The completed polyketide undergoes a series of cyclization and aromatization reactions, still guided by the PKS, to form the first stable intermediate in the pathway, norsolorinic acid. nih.gov

Detailed Enzymatic Cascade in Sterigmatocystin Formation as a Precursor

Following the synthesis of norsolorinic acid by PKSst, a lengthy and complex series of post-PKS enzymatic modifications occurs to transform this initial anthraquinone (B42736) into the xanthone (B1684191) structure of sterigmatocystin. This pathway involves over 20 distinct enzymatic reactions. nih.gov The genes encoding these enzymes are typically found clustered together in the fungal genome, which facilitates their co-regulation. researchgate.net

Key intermediates and the enzymes that catalyze their conversion are outlined below. While there are many steps, some of the crucial transformations include the conversion of versicolorin (B1264617) A to demethylsterigmatocystin, which then undergoes methylation to yield sterigmatocystin.

Table 1: Key Enzymatic Steps in the Conversion of Norsolorinic Acid to Sterigmatocystin

| Intermediate Precursor | Enzyme (Gene Name) | Enzyme Class | Product |

|---|---|---|---|

| Norsolorinic Acid | AflE (norA) | Reductase | Averantin |

| Averantin | AflG (avnA) | P450 Monooxygenase | 5'-Oxoaverantin |

| Averufin | AflK (vbs) | Dehydrogenase | Versiconal Hemiacetal Acetate (B1210297) |

| Versiconal | AflV | Esterase | Versicolorin B |

| Versicolorin B | Multiple Steps | Oxidoreductases | Versicolorin A |

| Versicolorin A | Multiple Steps | Oxidases | Demethylsterigmatocystin |

This table represents a simplified overview of a highly complex pathway. Many additional enzymes and intermediates are involved.

The final step in the biosynthesis of the immediate precursor to O-acetylsterigmatocystin is the methylation of demethylsterigmatocystin. This reaction is catalyzed by the enzyme O-methyltransferase B, encoded by the aflO (omtB) gene, yielding the stable compound sterigmatocystin. nih.gov

Mechanisms of O-Acetylation: Conversion of Sterigmatocystin to O-Acetylsterigmatocystin

The formation of O-acetylsterigmatocystin is a terminal modification of the sterigmatocystin molecule. This conversion has been observed in certain fungal strains, such as an endophytic Aspergillus nidulans isolated from the plant Nyctanthes arbortristis, which was found to acetylate the sterigmatocystin it produced. nih.govmdpi.com

The specific enzyme responsible for the O-acetylation of sterigmatocystin has not been fully characterized in the scientific literature. The conversion involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the sterigmatocystin xanthone core. This reaction would be catalyzed by an acetyltransferase. However, the specific gene encoding this enzyme and the protein's biochemical properties have not been identified.

Comparative Analysis of O-Acetylsterigmatocystin Biosynthesis with Related Bifuran Mycotoxins (e.g., Aflatoxins)

The biosynthetic pathway of sterigmatocystin is intimately related to that of the aflatoxins, particularly aflatoxin B1 (AFB1). In fact, sterigmatocystin is the penultimate precursor in the AFB1 biosynthetic pathway. wikipedia.org Fungi that produce aflatoxins, such as Aspergillus flavus and Aspergillus parasiticus, share the entire sterigmatocystin biosynthesis pathway. mdpi.comresearchgate.net The divergence occurs after the formation of sterigmatocystin.

In aflatoxin-producing species, the pathway continues with two key enzymatic steps:

O-methylation: Sterigmatocystin is converted to O-methylsterigmatocystin by the enzyme O-methyltransferase A, encoded by the aflP (omtA) gene. nih.gov

Oxidative Cyclization: O-methylsterigmatocystin is then converted to aflatoxin B1 by a cytochrome P450 monooxygenase encoded by the aflQ (ordA) gene. nih.gov

The key difference between fungi that produce sterigmatocystin (or its acetylated derivative) as a final product and those that produce aflatoxins lies in the presence and expression of these latter pathway genes, particularly aflP and aflQ. Aspergillus nidulans, a primary producer of sterigmatocystin, lacks a functional ortholog of the aflP gene and thus accumulates sterigmatocystin as its end product. nih.gov

The formation of O-acetylsterigmatocystin represents a different terminal branch of the pathway, where acetylation occurs instead of the methylation and subsequent oxidation required for aflatoxin synthesis.

Table 2: Comparison of Biosynthetic Endpoints for Sterigmatocystin and Aflatoxin B1

| Feature | Sterigmatocystin/O-Acetylsterigmatocystin Pathway | Aflatoxin B1 Pathway |

|---|---|---|

| Common Precursor | Sterigmatocystin | Sterigmatocystin |

| Key Divergent Enzyme 1 | Acetyltransferase (Uncharacterized) | O-methyltransferase A (aflP/omtA) |

| Intermediate after Divergence | N/A | O-methylsterigmatocystin |

| Key Divergent Enzyme 2 | N/A | P450 Monooxygenase (aflQ/ordA) |

| Final Product | O-Acetylsterigmatocystin (after acetylation of ST) | Aflatoxin B1 |

| Primary Producing Organisms | Aspergillus nidulans | Aspergillus flavus, Aspergillus parasiticus |

This comparative analysis highlights that the production of these related mycotoxins is determined by the specific enzymatic machinery present at the end of a largely conserved biosynthetic pathway.

Genetic and Molecular Regulation of O Acetylsterigmatocystin Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters for O-Acetylsterigmatocystin

The genes responsible for the synthesis of sterigmatocystin (B1681140), the direct precursor to O-acetylsterigmatocystin, are organized into a contiguous block of DNA known as a biosynthetic gene cluster (BGC). nih.govnih.gov In Aspergillus nidulans, this is referred to as the sterigmatocystin (stc) gene cluster, which spans approximately 60-kb and contains around 25 co-regulated genes. nih.gov A homologous and highly conserved cluster, termed the aflatoxin (afl) gene cluster, exists in aflatoxin-producing species like Aspergillus flavus and Aspergillus parasiticus. nih.govnih.gov

These clusters contain all the necessary genetic information for the synthesis of the polyketide backbone and its subsequent enzymatic modifications. Key genes within this cluster include those encoding a polyketide synthase (PKS) and a fatty acid synthase (FAS), which together produce the initial polyketide structure from acetyl-CoA and malonyl-CoA. nih.govnih.gov Following this, a series of tailoring enzymes, including oxidoreductases, dehydrogenases, and methyltransferases, modify the intermediate compounds. plantsciencejournal.com

While the canonical pathway leads from sterigmatocystin to O-methylsterigmatocystin via an O-methyltransferase, the specific O-acetyltransferase responsible for converting sterigmatocystin to O-acetylsterigmatocystin within this cluster is not as extensively documented. nih.govmdpi.com The production of O-acetylsterigmatocystin relies on the expression of the entire gene cluster to first produce its sterigmatocystin precursor. The regulation of this cluster is therefore paramount for the synthesis of O-acetylsterigmatocystin.

| Key Gene Type | Function in Precursor (Sterigmatocystin) Biosynthesis | Example Gene(s) |

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate (B1210297) units to form the polyketide backbone. | aflC / stcA |

| Fatty Acid Synthase (FAS) | Provides the hexanoyl-CoA starter unit for polyketide synthesis. | aflA, aflB / stcJ, stcK |

| Oxidoreductases/Dehydrogenases | Catalyze various oxidation and reduction steps in the modification of intermediates. | aflD / stcF |

| Cytochrome P450 Monooxygenases | Involved in multiple oxidative reactions, including the conversion of versicolorin (B1264617) A. nih.gov | aflG / stcS nih.govnih.gov |

| O-Methyltransferases | Catalyze the methylation of hydroxyl groups on advanced intermediates like demethylsterigmatocystin. nih.govnih.govnih.gov | aflO / stcP, aflP |

| Pathway-Specific Regulator | Encodes the primary transcription factor that activates the entire gene cluster. | aflR / stcR |

Transcriptional Regulation of O-Acetylsterigmatocystin Pathway Genes

The expression of the genes within the sterigmatocystin/aflatoxin cluster is a highly regulated process, primarily controlled at the level of transcription. This ensures that the energetically expensive pathway is only activated under appropriate conditions.

The central regulator of the sterigmatocystin/aflatoxin gene cluster is a pathway-specific transcription factor encoded by the aflR gene. nih.gov AflR is a zinc-finger DNA-binding protein, specifically belonging to the Zn(II)2Cys6 family, which is unique to fungi. nih.gov It functions as a positive regulator by binding to a specific palindromic DNA sequence (5'-TCG(N5)CGA-3') found in the promoter regions of most structural genes within the cluster, thereby activating their transcription. nih.gov The loss or inactivation of aflR results in the complete shutdown of the biosynthetic pathway and a failure to produce sterigmatocystin and its derivatives. nih.gov

Located adjacent to aflR is another regulatory gene, aflS (formerly aflJ). nih.gov While AflS does not bind to DNA itself, it is thought to function as a transcriptional co-activator or enhancer. nih.gov Evidence suggests that AflS interacts with AflR, potentially stabilizing the transcriptional complex and enhancing the expression of the pathway genes. nih.gov The expression of aflS is itself regulated by AflR, indicating a tightly coordinated regulatory circuit.

The transcription of the sterigmatocystin/aflatoxin gene cluster is not solely dependent on AflR but is also modulated by a variety of external signals. These environmental cues are interpreted by the fungus through complex signaling networks that ultimately influence the expression of aflR and, consequently, the entire pathway.

Nutrient Sources: The type and availability of carbon and nitrogen sources are critical. Glucose and other readily metabolizable sugars tend to support biosynthesis, whereas certain carbon sources like peptone can be repressive. Nitrogen availability also plays a role, with nitrate (B79036) sources often being more conducive to production than ammonium (B1175870) sources. researchgate.net

pH: The ambient pH can significantly affect gene expression. Generally, a slightly acidic to neutral pH is favorable for sterigmatocystin and aflatoxin production.

Temperature: Fungi have an optimal temperature range for secondary metabolite production. For many Aspergillus species, temperatures between 25-30°C are optimal for toxin synthesis, with significant down-regulation of the gene cluster at higher temperatures (e.g., 37°C). frontiersin.org

Oxidative Stress: The presence of reactive oxygen species (ROS) can act as a signal to induce the expression of secondary metabolite gene clusters, including the one for sterigmatocystin. frontiersin.org

| Environmental Factor | Effect on Gene Cluster Expression | Mediating Regulators (Examples) |

| Carbon Source (e.g., Glucose) | Generally supportive | CreA (Carbon catabolite repressor) |

| Nitrogen Source (e.g., Nitrate) | Generally supportive | AreA (Nitrogen metabolite repressor) |

| pH (Acidic to Neutral) | Favorable for expression | PacC (pH-responsive transcription factor) |

| Temperature (Optimal range) | High expression | Global signaling pathways |

| Oxidative Stress | Inductive | AP-1, AtfB (Stress-responsive transcription factors) |

Post-Transcriptional and Post-Translational Modulations of Biosynthetic Enzymes

Beyond transcriptional control, the regulation of the biosynthetic pathway also occurs after the genes have been transcribed and the proteins synthesized. These modifications are crucial for the proper function and activity of the enzymes involved.

A critical post-translational modification occurs on the polyketide synthase (PKS) and fatty acid synthase (FAS) enzymes. These large, multi-domain proteins contain an acyl carrier protein (ACP) domain. For the ACP domain to be active, it must be converted from its apo-form to the holo-form by the covalent attachment of a 4'-phosphopantetheine (B1211885) group, which is derived from coenzyme A. This modification is catalyzed by a phosphopantetheinyl transferase (PPTase). The phosphopantetheine arm acts as a flexible tether, shuttling the growing polyketide chain between the different catalytic domains of the synthase. Without this modification, the entire biosynthetic assembly line is non-functional.

Other post-translational modifications, such as phosphorylation, can modulate the activity of regulatory proteins and enzymes, adding another layer of control over the biosynthetic pathway. For instance, the activity of the key regulator AflR can be influenced by protein kinases, linking cellular signaling pathways directly to toxin production. nih.gov

Molecular Mechanisms of Fungal Metabolic Pathway Control

The specific regulation of the O-acetylsterigmatocystin precursor pathway is integrated into a broader, hierarchical network of metabolic control in the fungus. This ensures that secondary metabolism is coordinated with primary metabolism, growth, and development.

A key player in this global regulation is the Velvet complex, a group of proteins including VeA, VelB, and the master regulator LaeA. plantsciencejournal.com LaeA is a nuclear protein containing an S-adenosylmethionine (SAM) binding domain, suggesting it functions as a methyltransferase. The Velvet complex is believed to control the expression of numerous secondary metabolite gene clusters, including the sterigmatocystin/aflatoxin cluster, by influencing chromatin structure.

LaeA and the Velvet complex can direct histone methyltransferases to the gene cluster, leading to modifications like the methylation of histone H3 at lysine (B10760008) 9 (H3K9me3), which is typically associated with transcriptionally silent heterochromatin. In a repressive state, the gene cluster is tightly packed and inaccessible to transcription factors like AflR. Under permissive conditions, this repressive chromatin state is reversed, opening up the DNA and allowing for gene expression. This epigenetic regulation provides a mechanism for switching entire biosynthetic pathways on or off in response to broad developmental or environmental signals, such as light. plantsciencejournal.com

This hierarchical control system, from broad chromatin-level regulation by the Velvet complex to the pathway-specific activation by AflR, creates a robust and multi-tiered system for managing the production of O-acetylsterigmatocystin and related mycotoxins.

Advanced Analytical Methodologies for O Acetylsterigmatocystin Research

Chromatographic Separation Techniques for O-Acetylsterigmatocystin Profiling (e.g., HPLC, UPLC)

Chromatographic techniques are fundamental for isolating O-Acetylsterigmatocystin from complex matrices and for its quantitative profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful and commonly employed methods for the analysis of mycotoxins and their derivatives. nih.gov

While specific, validated methods exclusively for O-Acetylsterigmatocystin are not extensively documented in public literature, the well-established protocols for its parent compound, sterigmatocystin (B1681140), provide a robust framework for method development. nih.govresearchgate.net These methods typically utilize reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The acetylation of sterigmatocystin increases its non-polar character, which would lead to stronger retention on a C18 column compared to the parent compound under identical conditions. This necessitates adjustments to the mobile phase composition, often requiring a higher proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve optimal elution and separation. researchgate.net

UPLC systems, which use columns with smaller particle sizes (sub-2 µm), offer significant advantages over traditional HPLC. nih.gov These benefits include higher resolution, improved sensitivity, and substantially faster analysis times, making UPLC particularly suitable for high-throughput screening and detailed metabolic profiling in research settings. nih.gov

| Parameter | Typical HPLC/UPLC Conditions for Mycotoxin Analysis |

| Column | Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm for UPLC) |

| Mobile Phase | Gradient elution using a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) |

| Flow Rate | 0.2–0.5 mL/min for UPLC; 0.8-1.5 mL/min for HPLC |

| Column Temperature | 30–40 °C to ensure reproducible retention times |

| Injection Volume | 1–10 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) or Photodiode Array (PDA) Detector |

Mass Spectrometry for Structural Elucidation and Quantitative Determination

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of O-Acetylsterigmatocystin. pioneerpublisher.com When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and selectivity. researchgate.net

Structural Elucidation: For confirming the molecular structure, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint. pittcon.org In the case of O-Acetylsterigmatocystin, soft ionization techniques like electrospray ionization (ESI) would be used to generate the protonated molecular ion [M+H]+.

In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). A key diagnostic fragmentation pathway for O-Acetylsterigmatocystin would be the neutral loss of the acetyl group, either as ketene (B1206846) (C₂H₂O; 42.01 Da) or acetic acid (C₂H₄O₂; 60.02 Da), resulting in a prominent product ion corresponding to the sterigmatocystin core. This specific fragmentation provides definitive evidence of the acetylation and its location on the molecule. ucdavis.edu

Quantitative Determination: For quantitative analysis, triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode are the gold standard. mdpi.commdpi.com This technique involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and minimizes interference from matrix components. nih.gov For O-Acetylsterigmatocystin, the transition from its molecular ion to the fragment ion corresponding to the sterigmatocystin core would be an ideal choice for quantification. This approach allows for the development of highly sensitive and reliable quantitative methods with low limits of detection (LOD) and quantification (LOQ), often in the sub-microgram per kilogram (µg/kg) range. researchgate.netnih.gov

| Parameter | Typical LC-MS/MS Conditions for Mycotoxin Quantification |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | Calculated m/z for O-Acetylsterigmatocystin (C₂₀H₁₄O₇) |

| Product Ions | Key fragments resulting from the loss of the acetyl group and other structural components |

| Collision Gas | Argon |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0–4.0 kV |

| Source Temperature | 120–150 °C |

Spectroscopic Methods for Confirmation of Chemical Identity

Spectroscopic techniques provide complementary information to mass spectrometry and are crucial for the complete confirmation of the chemical identity of O-Acetylsterigmatocystin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for de novo structure elucidation. jackwestin.com For O-Acetylsterigmatocystin, the ¹H NMR spectrum would show a distinct singlet peak in the aliphatic region (typically around δ 2.1-2.4 ppm) corresponding to the three protons of the methyl group in the acetyl moiety. thermofisher.com Furthermore, the chemical shifts of the aromatic protons on the xanthone (B1684191) core, particularly those adjacent to the site of acetylation, would be altered compared to the spectrum of the parent sterigmatocystin, providing confirmation of the substitution site. jackwestin.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The spectrum of O-Acetylsterigmatocystin would be characterized by the absence of the broad O-H stretching band (typically found around 3200-3600 cm⁻¹) that is present in sterigmatocystin. jackwestin.com Concurrently, a new, strong absorption band would appear in the carbonyl region, typically between 1735 and 1765 cm⁻¹, which is characteristic of the C=O stretch of an ester functional group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. mdpi.com The UV-Vis absorption spectrum of O-Acetylsterigmatocystin is dictated by its extended conjugated system within the xanthone core. The spectrum is expected to be very similar to that of sterigmatocystin, exhibiting characteristic absorption maxima (λmax) in the UV region. masterorganicchemistry.comazooptics.com Minor shifts in the position and intensity of these maxima may occur due to the electronic effects of the acetyl group. nih.gov

| Spectroscopic Technique | Expected Key Feature for O-Acetylsterigmatocystin |

| ¹H NMR | Singlet peak around δ 2.1-2.4 ppm (–COCH₃); shifts in aromatic proton signals adjacent to the ester group. |

| IR | Absence of broad O-H stretch; presence of strong C=O ester stretch (~1735-1765 cm⁻¹). |

| UV-Vis | Absorption maxima characteristic of the xanthone chromophore, similar to sterigmatocystin. |

Development of Robust Bioanalytical Assays for Research Applications

Bioanalytical assays are essential for studying the biological activities and mechanisms of action of compounds like O-Acetylsterigmatocystin in research settings. The development of these assays is significantly aided by the compound's physicochemical properties. Research has indicated that the acetylation of sterigmatocystin results in a marked increase in its solubility in polar organic solvents, which can be a crucial advantage in designing robust in vitro experimental systems. nih.gov

One documented research application involves the use of primary tissue culture cells to study the effects of O-Acetylsterigmatocystin. nih.gov In these studies, the compound was administered to cultured chicken embryonal liver cells, and its effect on RNA synthesis was determined using radioautography. nih.gov This cell-based assay provides a functional readout of the compound's biological activity at the cellular level.

The development of other bioanalytical assays for research purposes could include:

Enzyme-Linked Immunosorbent Assays (ELISAs): These assays would require the generation of specific antibodies that recognize O-Acetylsterigmatocystin. They could be developed for high-throughput screening and quantification of the compound in various biological samples.

Reporter Gene Assays: In these cell-based assays, a reporter gene (e.g., luciferase) is placed under the control of a specific cellular signaling pathway. Such assays could be used to investigate if O-Acetylsterigmatocystin activates or inhibits particular pathways of interest.

Enzyme Inhibition Assays: If O-Acetylsterigmatocystin is hypothesized to target a specific enzyme, in vitro assays using the purified enzyme could be developed to determine its inhibitory potency and mechanism.

The enhanced solubility of O-Acetylsterigmatocystin facilitates its handling and administration in the aqueous-based buffer systems and culture media used in these assays, thereby improving the reliability and reproducibility of the experimental results. nih.gov

Microbial Metabolism and Biotransformations of O Acetylsterigmatocystin

Fungal Metabolism and Degradation Pathways of O-Acetylsterigmatocystin

The fungal metabolism of O-acetylsterigmatocystin is intrinsically linked to the biosynthetic pathway of sterigmatocystin (B1681140) itself. Fungi that produce this compound, such as Aspergillus nidulans, possess the enzymatic machinery for its synthesis, which involves an acetylation step of the sterigmatocystin precursor. nih.gov

The degradation of O-acetylsterigmatocystin by other fungi is less understood. However, it is plausible that fungi capable of degrading sterigmatocystin could also metabolize its acetylated form. The initial step in such a pathway would likely involve deacetylation to yield sterigmatocystin, which can then be further degraded. Fungal degradation of sterigmatocystin is known to proceed through hydroxylation and other oxidative reactions, often mediated by cytochrome P450 monooxygenases. These reactions can lead to the formation of less toxic or more water-soluble compounds, facilitating their further breakdown and integration into central metabolic pathways.

Enzymatic Transformations and Derivatizations by Microorganisms

The primary enzymatic transformation of O-acetylsterigmatocystin by microorganisms is expected to be deacetylation, catalyzed by esterases. This reaction would remove the acetyl group, releasing sterigmatocystin. Microbial esterases are a diverse group of enzymes capable of hydrolyzing ester bonds and are widespread in bacteria and fungi.

Following deacetylation, the resulting sterigmatocystin can undergo further enzymatic transformations. A significant biotransformation is its conversion to aflatoxin B1, a highly potent mycotoxin. This conversion has been observed in blocked mutants of Aspergillus parasiticus, indicating that some fungi possess the necessary enzymatic machinery to utilize sterigmatocystin derivatives as precursors for aflatoxin synthesis. This suggests a potential pathway where O-acetylsterigmatocystin could be deacetylated and subsequently converted to aflatoxin B1 by certain microbial species.

Other potential enzymatic derivatizations could include hydroxylation, methylation, or glycosylation, which are common microbial strategies for detoxifying or modifying xenobiotic compounds.

Role of Microbial Communities in the Fate and Cycling of O-Acetylsterigmatocystin

The fate and cycling of O-acetylsterigmatocystin in the environment are influenced by the collective metabolic activities of microbial communities in soil, decaying organic matter, and food matrices. The persistence of this mycotoxin will depend on the presence and activity of microorganisms capable of its degradation.

The presence of O-acetylsterigmatocystin could also selectively shape the microbial community structure, favoring the growth of organisms that can utilize it as a carbon source or are resistant to its potential toxic effects.

Investigation of Cross-Kingdom Metabolic Interactions Involving O-Acetylsterigmatocystin

Cross-kingdom metabolic interactions, for instance between fungi and bacteria, can play a significant role in the biotransformation of O-acetylsterigmatocystin. While fungi like Aspergillus nidulans are the primary producers, bacteria present in the same environment may be capable of degrading or modifying the compound.

For example, bacteria co-existing with mycotoxin-producing fungi might evolve enzymatic capabilities to detoxify these compounds as a defense mechanism or to utilize them as a nutrient source. A potential interaction could involve a fungus producing O-acetylsterigmatocystin, which is then deacetylated by a bacterium, with the resulting sterigmatocystin being further metabolized by either the same bacterium, another bacterial species, or even other fungi in the vicinity.

Furthermore, the metabolic byproducts of one kingdom could influence the metabolic activities of the other. For instance, bacterial metabolites might induce or inhibit the production of O-acetylsterigmatocystin by fungi. Understanding these complex interactions is crucial for predicting the environmental behavior and persistence of this mycotoxin.

Ecological and Environmental Dynamics of O Acetylsterigmatocystin

Occurrence and Distribution of O-Acetylsterigmatocystin in Natural Ecosystems

O-acetylsterigmatocystin is a derivative of the mycotoxin sterigmatocystin (B1681140). Its occurrence in nature appears to be specific and linked to distinct biological interactions. Research has identified this compound as a secondary metabolite produced by the endophytic fungus Aspergillus nidulans. nih.govmdpi.com This fungus was isolated from the leaf tissues of the plant Nyctanthes arbor-tristis, commonly known as the night-blooming jasmine. nih.govmdpi.com

Endophytic fungi reside within the tissues of living plants without causing any apparent disease symptoms. researchgate.netresearchgate.net The isolation of the Aspergillus nidulans strain producing O-acetylsterigmatocystin specifically from the leaves of Nyctanthes arbor-tristis suggests a highly localized distribution. nih.govmdpi.com While the precursor, sterigmatocystin, is produced by a wider range of fungi in the genera Aspergillus, Penicillium, and others, the acetylated form has been specifically identified from this endophytic source. nih.govnih.gov The production of such secondary metabolites is often a hallmark of filamentous fungi and contributes to their ecological niche. nih.govresearchgate.net

The table below summarizes the known occurrence of O-acetylsterigmatocystin based on current research findings.

| Producing Organism | Host Organism | Location within Host | Reference |

|---|---|---|---|

| Aspergillus nidulans | Nyctanthes arbor-tristis (Night-blooming jasmine) | Leaf tissue | nih.govmdpi.com |

Interplay between O-Acetylsterigmatocystin-Producing Fungi and Plant Hosts (Endophytism)

The relationship between O-acetylsterigmatocystin-producing fungi and their plant hosts is defined by endophytism, a symbiotic interaction where the fungus lives within the plant's tissues. The primary documented instance of O-acetylsterigmatocystin production is from Aspergillus nidulans, an endophyte residing in the leaves of Nyctanthes arbor-tristis. nih.govmdpi.comnih.govproquest.com Studies on the endophytic mycobiota of this plant have revealed a diverse community of fungi, with leaf tissues harboring a greater number and diversity of species compared to stem tissues. researchgate.netresearchgate.net

Endophytes can influence their host plants in various ways, from pathogenic to mutualistic. The production of bioactive secondary metabolites is a key feature of these interactions. tandfonline.com These compounds can serve protective functions for the host plant, deterring herbivores or inhibiting the growth of pathogenic microbes. While the specific role of O-acetylsterigmatocystin in the A. nidulans and N. arbor-tristis relationship is not fully elucidated, the production of toxic metabolites like mycotoxins is often considered a defensive strategy. nih.gov This chemical defense could provide the host plant with enhanced resistance to environmental stressors, thereby contributing to a mutualistic relationship.

Influence of Environmental Factors on O-Acetylsterigmatocystin Production in Fungal Habitats

The synthesis of fungal secondary metabolites, including O-acetylsterigmatocystin, is not constant but is significantly influenced by various environmental and physiological factors. tandfonline.com Research on the biosynthesis of its direct precursor, sterigmatocystin (STC), in Aspergillus nidulans provides critical insights into the conditions that likely affect O-acetylsterigmatocystin production. Key environmental cues include temperature, pH, and nutrient sources. nih.gov

Temperature: Studies have shown that temperature plays a crucial role in regulating the genes responsible for STC biosynthesis. In A. nidulans, STC production is maximal at higher temperatures, such as 37°C, whereas the production of the related aflatoxin in A. parasiticus is favored at lower temperatures around 27°C. nih.govnih.gov

pH: The pH of the growth medium is another critical determinant. There are, however, conflicting reports on its precise effect. Some studies indicate that alkaline pH conditions promote a significant increase in STC production in A. nidulans, with levels being 30-70 times higher compared to acidic or neutral conditions. nih.gov Conversely, other research suggests that acidic media (pH 4 to 6) lead to higher expression of the genes involved in STC biosynthesis and consequently, greater toxin production. apsnet.org This discrepancy may be due to differences in the specific strains or culture conditions used in the studies.

Nutrient Sources: The type of nitrogen source available to the fungus can also modulate mycotoxin synthesis. For instance, nitrate (B79036) has been shown to promote STC synthesis in A. nidulans. nih.govnih.gov The acetylation process itself, which converts sterigmatocystin to O-acetylsterigmatocystin, is an enzymatic post-translational modification that can also be subject to complex regulation within the fungal cell, potentially influenced by these external environmental cues. nih.govmdpi.com

The following table details the influence of these factors on the production of sterigmatocystin, the precursor to O-acetylsterigmatocystin.

| Environmental Factor | Organism | Observed Effect on Sterigmatocystin (Precursor) Production | Reference |

|---|---|---|---|

| Temperature | Aspergillus nidulans | Production is maximal at higher temperatures (e.g., 37°C). | nih.govnih.gov |

| pH (Alkaline) | Aspergillus nidulans | Significantly increased production reported in some studies. | nih.gov |

| pH (Acidic) | Aspergillus nidulans | Higher transcript levels and production reported in other studies. | apsnet.org |

| Nitrogen Source | Aspergillus nidulans | Nitrate as a nitrogen source promotes synthesis. | nih.govnih.gov |

Ecological Roles of O-Acetylsterigmatocystin in Fungal Competition and Niche Adaptation

The production of secondary metabolites like O-acetylsterigmatocystin is a key strategy for fungi to survive and compete in their ecological niches. nih.gov While the specific ecological function of O-acetylsterigmatocystin has not been detailed, the roles of its parent compound, sterigmatocystin, and other mycotoxins are well-recognized. These roles are generally associated with defense and interference competition. nih.govresearchgate.net

Mycotoxins can act as potent antimicrobial agents, inhibiting the growth of competing bacteria and other fungi, thereby securing a nutritional resource for the producing organism. mdpi.com This competitive advantage is crucial in complex microbial communities, such as those found on and within plant tissues. Furthermore, these toxic compounds can serve as a defense mechanism against fungivores (organisms that consume fungi), protecting the fungus from predation. researchgate.netmdpi.com The production of mycotoxins is often linked to developmental processes in the fungus and can be triggered by external stimuli, including oxidative stress, suggesting a role in adapting to challenging environmental conditions. nih.gov

Comparative Genomics and Proteomics in O Acetylsterigmatocystin Studies

Proteomic Approaches for the Elucidation of Biosynthetic Enzymes

Proteomics, the large-scale study of proteins, provides a direct functional readout of the genetic information encoded within a BGC. While genomics identifies the potential enzymes in a pathway, proteomics can confirm their expression and help characterize their activity. Mass spectrometry-based techniques are central to proteomics and are used to identify and quantify the proteins present in a fungus under specific, mycotoxin-producing conditions. nih.govfrontiersin.org

In the context of the sterigmatocystin (B1681140) pathway, proteomic analyses can:

Confirm Enzyme Expression: Identify the protein products of the genes within the ST cluster, confirming that they are translated into enzymes.

Quantify Expression Levels: Compare protein abundance between toxin-producing and non-producing conditions to see which enzymes are upregulated.

Identify Post-Translational Modifications: Characterize modifications to the biosynthetic enzymes themselves, which may regulate their activity. frontiersin.orgdigitellinc.com

A study on Aspergillus flavus used proteomic analysis to investigate the effects of external sterigmatocystin on the fungus. nih.gov The results showed that 331 proteins were differentially expressed, with those involved in the aflatoxin biosynthesis pathway being significantly affected. nih.gov Specifically, seven enzymes in the aflatoxin pathway were downregulated, suggesting a feedback mechanism. nih.gov Such approaches could be applied to identify the specific acetyltransferase that converts sterigmatocystin to O-acetylsterigmatocystin by looking for uncharacterized transferases that are co-expressed with the main ST cluster proteins.

Transcriptomic Profiling to Understand Gene Expression Patterns

Transcriptomics involves the analysis of the complete set of RNA transcripts in an organism, providing a snapshot of gene expression at a specific moment. This is crucial for understanding how biosynthetic pathways are regulated. Studies in A. nidulans were instrumental in defining the boundaries of the ST gene cluster by demonstrating that 25 genes in a 60-kb region were coordinately induced only under ST-producing conditions. nih.gov

Transcriptomic techniques like RNA-sequencing can reveal:

Co-regulated Genes: Identifying genes that are switched on and off together, which strongly implies they are functionally related and part of the same pathway. nih.gov

Regulatory Control: Understanding the role of transcription factors, such as aflR, which is a zinc-cluster DNA binding protein that activates the expression of the other genes in the ST and AF clusters. nih.govnih.gov

Environmental Triggers: Assessing how environmental conditions (e.g., nutrient sources, pH, temperature) affect the expression of the BGC and, consequently, mycotoxin production.

A transcriptomic analysis of A. flavus exposed to sterigmatocystin identified 3,377 differentially expressed genes. nih.gov Notably, the genes clustered and responsible for aflatoxin biosynthesis were significantly downregulated, indicating that the presence of the precursor ST can suppress the expression of the pathway that produces it. nih.gov This type of profiling is essential for a complete understanding of how the production of sterigmatocystin and its derivatives is controlled at the molecular level.

Systems Biology Approaches for Comprehensive Pathway Understanding

Systems biology aims to understand biological systems as a whole by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org Rather than studying individual components in isolation, this holistic approach seeks to create comprehensive models that can explain and predict the behavior of complex networks, such as the sterigmatocystin biosynthetic pathway. ubc.cafrontiersin.org

A systems biology approach to O-acetylsterigmatocystin would involve:

Genomic Foundation: Using the annotated genome sequence of a producing fungus to identify the ST gene cluster and other potentially related genes (e.g., acetyltransferases). nih.gov

Transcriptomic Dynamics: Layering transcriptomic data to understand when and under what conditions these genes are expressed. nih.gov

Proteomic Validation: Adding proteomic data to confirm that the transcripts are translated into functional enzymes. nih.gov

Metabolomic Output: Measuring the accumulation of sterigmatocystin, O-acetylsterigmatocystin, and other related metabolites to correlate enzyme activity with chemical output.

Computational Modeling: Integrating these multi-omics datasets into a computational model of the pathway. nih.gov This model can then be used to simulate the flow of metabolites through the pathway, identify potential bottlenecks, and predict how perturbations (like deleting a gene or changing growth conditions) might affect the production of O-acetylsterigmatocystin.

By combining these different 'omics' layers, systems biology provides a powerful framework for moving beyond the identification of pathway components to a deeper, mechanistic understanding of how mycotoxin biosynthesis is regulated and executed. frontiersin.org

Future Research Directions and Methodological Advances in O Acetylsterigmatocystin Science

Challenges in Unraveling Complex Biosynthetic Pathways

The biosynthetic pathway of O-acetylsterigmatocystin, a toxic secondary metabolite, presents several challenges to researchers. While it is understood that O-acetylsterigmatocystin is derived from its precursor, sterigmatocystin (B1681140), through an acetylation reaction, the specific enzymatic machinery governing this final step remains largely uncharacterized. nih.gov A significant hurdle is the identification and characterization of the specific O-acetyltransferase responsible for this conversion. The regulation of this enzyme and the expression of its corresponding gene are also poorly understood.

Further complexity arises from the intricate regulatory networks that control the biosynthesis of sterigmatocystin itself. The production of this precursor is influenced by a variety of environmental and genetic factors, including pH and the presence of global regulatory proteins. apsnet.org Understanding these upstream regulatory mechanisms is crucial for fully comprehending the flux through the pathway leading to O-acetylsterigmatocystin. The interplay between pathway-specific genes and global regulators creates a complex web of interactions that is challenging to dissect.

Moreover, the precise physiological role of O-acetylsterigmatocystin for the producing fungus is not yet clear. Elucidating the biological function of this compound could provide valuable insights into the evolutionary pressures that have shaped its biosynthetic pathway and may reveal the conditions under which its production is favored. The transient nature of some secondary metabolite biosynthesis and the silencing of gene clusters under laboratory conditions add another layer of difficulty to studying these pathways.

Emerging Technologies for Enhanced Detection and Characterization

Recent years have seen significant advancements in analytical techniques that can be applied to the detection and characterization of O-acetylsterigmatocystin and other mycotoxins. High-performance liquid chromatography (HPLC) remains a foundational technique, often coupled with ultraviolet (UV) or fluorescence detectors for quantification. frontiersin.org However, the trend is moving towards more sensitive and specific methods.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) has become a powerful tool for mycotoxin analysis, offering high sensitivity and the ability to identify and quantify multiple toxins in a single run. chromatographyonline.comwiley.com Advances in high-resolution mass spectrometry (HRMS) are further enhancing the capabilities for untargeted screening and the identification of novel or modified mycotoxins. chromatographyonline.comwiley.com Ion mobility spectrometry (IMS) is another emerging technique that can reduce matrix interferences and improve the speed and confidence of peak identification. brill.com

Sample preparation, a critical step in mycotoxin analysis, has also seen innovation. Immunoaffinity columns (IACs) provide a highly specific method for cleanup and concentration of mycotoxins from complex matrices. nih.gov Other advanced solid-phase extraction (SPE) methods, including the use of molecularly imprinted polymers (MIPs), are also being developed to improve recovery and reduce interferences. brill.com

Below is a table summarizing some of the emerging analytical techniques applicable to O-acetylsterigmatocystin detection.

| Analytical Technique | Principle | Advantages |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. | High sensitivity, high specificity, ability to analyze multiple mycotoxins simultaneously. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds. | Untargeted screening, identification of novel and modified mycotoxins. |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size and shape in the gas phase. | Reduced matrix interference, improved peak identification. |

| Immunoaffinity Columns (IAC) | Uses antibodies to selectively bind and purify mycotoxins from a sample. | High specificity, effective cleanup of complex matrices. |

| Molecularly Imprinted Polymers (MIPs) | Synthetic polymers with custom-made binding sites for a target molecule. | High selectivity, stability, and reusability. |

Applications of Synthetic Biology for Pathway Engineering and Production

Synthetic biology offers promising avenues for both studying and harnessing the biosynthetic pathway of O-acetylsterigmatocystin. Metabolic engineering of the producing organisms, primarily species of Aspergillus, can be employed to enhance the production of this compound for research purposes or to create novel derivatives. mdpi.comresearchgate.net

One of the most powerful tools in synthetic biology is the CRISPR-Cas9 gene-editing system. This technology allows for precise and efficient modification of the fungal genome, enabling researchers to delete, insert, or modify genes involved in the O-acetylsterigmatocystin pathway. mdpi.com For instance, CRISPR-Cas9 could be used to overexpress the putative O-acetyltransferase gene to increase the yield of O-acetylsterigmatocystin or to knock out competing pathways to redirect metabolic flux towards its production.

Heterologous expression, the transfer of the biosynthetic gene cluster for O-acetylsterigmatocystin into a more tractable host organism, is another key strategy. This approach can simplify the study of the pathway by removing it from its native complex regulatory network and can also enable production in a host that is easier to cultivate and manipulate.

Furthermore, synthetic biology tools can be used to create novel derivatives of O-acetylsterigmatocystin. By introducing new enzymes into the pathway or modifying existing ones, it may be possible to generate a library of related compounds with potentially new biological activities. This could be valuable for structure-activity relationship studies and for the discovery of new lead compounds for drug development.

Interdisciplinary Collaborations for Holistic O-Acetylsterigmatocystin Research

The multifaceted nature of O-acetylsterigmatocystin research necessitates a collaborative approach that integrates expertise from various scientific disciplines. A holistic understanding of this mycotoxin, from its biosynthesis to its detection and potential impact, can only be achieved through the synergy of different fields.

Key Areas for Interdisciplinary Collaboration:

Mycology and Molecular Biology: Mycologists can identify and characterize the fungal species that produce O-acetylsterigmatocystin, while molecular biologists can investigate the genetic and enzymatic basis of its biosynthesis.

Analytical Chemistry and Food Science: Analytical chemists are essential for developing and validating sensitive and accurate methods for detecting and quantifying O-acetylsterigmatocystin in various matrices. brill.com Food scientists can then apply these methods to assess the occurrence of this mycotoxin in the food and feed supply chains.

Toxicology and Public Health: Toxicologists can evaluate the potential health risks associated with exposure to O-acetylsterigmatocystin, and public health professionals can use this information to develop risk management strategies.

Synthetic Biology and Biotechnology: Experts in synthetic biology can develop engineered microbial systems for the controlled production of O-acetylsterigmatocystin and its derivatives, which can be used as analytical standards or for further toxicological studies. mdpi.com

Computational Biology and Bioinformatics: The vast amounts of data generated from genomics, transcriptomics, and metabolomics studies require the expertise of computational biologists and bioinformaticians for analysis and interpretation, which can help in modeling biosynthetic pathways and regulatory networks.

By fostering collaborations between these diverse fields, the scientific community can accelerate progress in understanding the complexities of O-acetylsterigmatocystin and develop effective strategies for its monitoring and control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.